REACTION_CXSMILES
|
[C:1]([N:5]1[C:9]2=[N:10][CH:11]=[C:12]([N+:14]([O-:16])=[O:15])[CH:13]=[C:8]2[C:7]([C:17]#N)=[CH:6]1)([CH3:4])([CH3:3])[CH3:2].C1(C)C=CC(S(O)(=O)=[O:26])=CC=1.[CH2:30]([OH:33])[CH2:31][CH3:32]>COC(C)(C)C>[CH2:30]([O:33][C:17]([C:7]1[C:8]2[C:9](=[N:10][CH:11]=[C:12]([N+:14]([O-:16])=[O:15])[CH:13]=2)[N:5]([C:1]([CH3:2])([CH3:3])[CH3:4])[CH:6]=1)=[O:26])[CH2:31][CH3:32]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N1C=C(C=2C1=NC=C(C2)[N+](=O)[O-])C#N
|
Name
|
|
Quantity
|
7.78 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 40 hours
|
Duration
|
40 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the clear filtrate was concentrated under vacuum to a small volume (about 40-50 mL)
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled to −5/0° C.
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with 20 mL of 1:1 mixture of n-propanol and tert-butyl methyl ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)OC(=O)C1=CN(C2=NC=C(C=C21)[N+](=O)[O-])C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |